N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c24-16(21-13-4-8-26-17(13)25)12-3-1-6-22(10-12)14-9-15(19-11-18-14)23-7-2-5-20-23/h2,5,7,9,11-13H,1,3-4,6,8,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCIPIRGELUMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4CCSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring and the pyrazole group. These intermediates are then coupled with a pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiolane ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiolane ring, converting it to an alcohol.
Substitution: The pyrazole and pyrimidine groups can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: The compound’s potential pharmacological properties could be explored for drug development.
Industry: It may serve as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide
- Structural Differences : The piperidine-3-carboxamide core is retained, but the N-terminal substituent is a 4-sulfamoylbenzyl group instead of 2-oxothiolan-3-yl.
- The benzyl group may enhance aromatic stacking interactions with hydrophobic binding pockets in target proteins.
- Data Comparison: Property Target Compound 4-Sulfamoylbenzyl Analog Substituent Polarity Moderate (thiolanone) High (sulfamoyl) Predicted logP ~2.5 (estimated) ~1.8 (estimated)
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
- Structural Differences : The pyrimidine-pyrazole moiety is replaced with a cyclopenta-pyridazinyl group, and the piperidine is substituted at the 4-position instead of 3.
- Key Implications :
- Activity Notes: Pyridazine derivatives are often explored as kinase inhibitors, suggesting shared therapeutic targets with the pyrimidine-pyrazole core of the target compound.
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)
- Structural Differences : Features a benzodiazol-2-one ring and a methoxy-methylpyridinamine substituent.
- Bromine substitution may enhance halogen bonding in active sites.
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate (Patent Compound 9)
- Structural Differences: Incorporates a pyrrolo[2,3-d]pyrimidine core and a fluorinated isonicotinoyl group.
- Key Implications :
Biological Activity
N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a thiolane derivative. Its molecular formula is with a molecular weight of approximately 342.39 g/mol.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cells by inducing apoptosis and cell cycle arrest.
- A detailed study revealed that the compound downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, promoting apoptotic pathways in cancer cells .
-
Antimicrobial Properties :
- The compound has shown significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .
-
Neuropharmacological Effects :
- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. It may act as an antagonist at certain serotonin receptors, which could contribute to its anxiolytic effects .
- Behavioral studies in animal models indicate improvements in memory consolidation and reduction in anxiety-like behaviors .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction :
-
Enzyme Inhibition :
- Studies indicate that the compound may inhibit certain enzymes involved in cancer cell metabolism, thereby reducing energy supply to tumor cells and enhancing their susceptibility to chemotherapeutic agents .
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound:
- In Vivo Studies :
- Clinical Relevance :
- Although clinical trials are yet to be initiated, the promising preclinical results support further investigation into its therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic strategies for preparing N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of pyrimidine and piperidine precursors. Critical steps include:
- Coupling of pyrimidine and pyrazole : A Sonogashira or Suzuki-Miyaura cross-coupling may be employed to attach the pyrazole moiety to the pyrimidine ring under palladium catalysis .
- Piperidine-thiolanone conjugation : The piperidine-3-carboxamide group is introduced via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF or DCM .
- Thiolanone ring formation : Cyclization of a thioester intermediate under acidic or basic conditions generates the 2-oxothiolan-3-yl group .
Methodological Note : Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) is essential to isolate intermediates and final product .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve signals from the pyrimidine, pyrazole, piperidine, and thiolanone moieties. Key diagnostic peaks include pyrimidine C-H (~8.5 ppm) and thiolanone carbonyl (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Identification of amide C=O (~1650 cm⁻¹) and thiolanone C=O (~1720 cm⁻¹) stretches .
Advanced Tip : X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtained .
Advanced: How can researchers optimize the synthesis to improve yield and purity?
Optimization strategies include:
- Solvent and temperature screening : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance coupling efficiency for pyrimidine-pyrazole intermediates .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) with ligand additives (XPhos) improve cross-coupling yields .
- In-line purification : Use of catch-and-release resins or automated flash chromatography reduces side-product contamination .
Data Contradiction Alert : Conflicting reports on thiolanone cyclization efficiency (40–75% yields) suggest pH-sensitive intermediates; monitor reaction progress via TLC or LC-MS .
Advanced: How should researchers address discrepancies in reported biological activity data for similar compounds?
Contradictions in bioactivity (e.g., IC50 variability) may arise from:
- Purity issues : Impurities >5% (e.g., unreacted pyrimidine) can skew enzymatic assays. Validate purity via HPLC (≥95%) before testing .
- Stereochemical variability : Epimerization at the piperidine C3 position (if chiral) alters target binding. Use chiral HPLC or SFC to confirm configuration .
- Assay conditions : Buffer composition (e.g., DMSO concentration) impacts solubility. Standardize protocols (e.g., 0.1% DMSO in PBS) .
Advanced: What mechanistic hypotheses exist for this compound’s potential bioactivity?
Based on structural analogs (e.g., pyrazole-piperidine hybrids):
- Kinase inhibition : The pyrimidine-pyrazole core may competitively bind ATP pockets in kinases (e.g., CDK2 or JAK3), validated via molecular docking and kinase profiling .
- GPCR modulation : The piperidine-thiolanone group could interact with serotonin or dopamine receptors, assessed via radioligand displacement assays .
Experimental Design : Pair in vitro enzyme assays with CRISPR-mediated target knockdown to confirm mechanism .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole 1-position to enhance target affinity .
- Piperidine modification : Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding interactions .
- Thiolanone ring expansion : Test 5- or 7-membered thiolactone analogs to evaluate conformational effects .
Methodology : Parallel synthesis (96-well plates) and high-throughput screening (HTS) accelerate SAR exploration .
Advanced: What computational tools are suitable for predicting this compound’s pharmacokinetics?
Use in silico models to estimate:
- ADME properties : SwissADME or pkCSM for logP, BBB permeability, and CYP450 inhibition .
- Metabolic stability : GLORYx predicts Phase I/II metabolism sites (e.g., thiolanone oxidation) .
Validation : Compare predictions with in vitro hepatocyte assays .
Advanced: How can researchers resolve stability issues during storage?
Degradation pathways include:
- Hydrolysis of the thiolanone ring : Store at -20°C under argon in anhydrous DMSO to prevent moisture-induced ring opening .
- Amide bond cleavage : Avoid prolonged exposure to basic conditions (pH >9). Monitor stability via accelerated stress testing (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
